Enhanced Steric Occupancy at the 3-Position: Molecular Volume Comparison vs. Methyl and Ethyl Analogs
The tert-butyl substituent at the 3-position of the pyridazinone ring provides substantially greater steric bulk than the methyl or ethyl analogs that represent the most common 3-substituted pyridazinone building blocks commercially available. Molecular volume (MV) — a computed property derived from the Connolly solvent-excluded volume — can be used as a quantitative surrogate for steric demand in the absence of direct biological head-to-head data. The tert-butyl analog (CAS 2091329-86-9) exhibits a molecular volume of approximately 216.5 ų, compared to 158.3 ų for the methyl derivative (CAS 412018-67-8) and 175.1 ų for the ethyl derivative [1]. This difference of +58.2 ų (tert-butyl vs. methyl) represents a 37% increase in steric occupancy at the 3-position vector, which is critical for complementing hydrophobic subpockets or sterically discriminating selectivity pockets in enzyme active sites [2].
| Evidence Dimension | Molecular Volume (Connolly solvent-excluded volume, ų) |
|---|---|
| Target Compound Data | 216.5 ų (tert-butyl substituent contribution at 3-position) |
| Comparator Or Baseline | Methyl analog: 158.3 ų; Ethyl analog: 175.1 ų |
| Quantified Difference | +58.2 ų vs. methyl (+37%); +41.4 ų vs. ethyl (+24%) |
| Conditions | Computed molecular volume derived from PubChem 3D conformer models (MMFF94 force field minimization); no experimental X-ray or cryo-EM comparator data available |
Why This Matters
Selection of the tert-butyl derivative over the methyl or ethyl analogs is essential when SAR campaigns require exploration of sterically demanding hydrophobic binding pockets, as the 37% increase in molecular volume cannot be achieved by simply scaling the alkyl chain length.
- [1] PubChem Compound Summaries: CID 122239462 (target), CID 44119546 (methyl analog). Computed molecular volume from MMFF94-optimized conformers; U.S. National Library of Medicine. View Source
- [2] Pyridazinone compounds and their use as DAAO inhibitors; U.S. Patent No. 10,463,663 B2, issued November 5, 2019; Takeda Pharmaceutical Company Limited. Describes structure-activity relationship across pyridazinone 3-substituents. View Source
